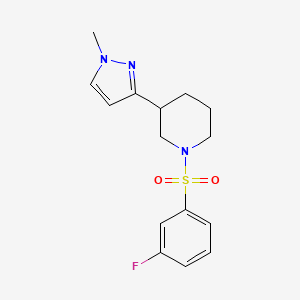

1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Description

This compound features a piperidine core substituted at the 3-position with a 1-methyl-1H-pyrazol-3-yl group and at the 1-position with a 3-fluorophenylsulfonyl moiety. The pyrazole ring, a common pharmacophore in medicinal chemistry, may confer selectivity in target binding.

Properties

IUPAC Name |

1-(3-fluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2S/c1-18-9-7-15(17-18)12-4-3-8-19(11-12)22(20,21)14-6-2-5-13(16)10-14/h2,5-7,9-10,12H,3-4,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAILGODSDKZTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multiple steps:

-

Formation of the Piperidine Ring:

- Starting from a suitable precursor, such as a substituted amine, the piperidine ring can be formed through cyclization reactions.

- Reaction conditions often include the use of strong bases (e.g., sodium hydride) and solvents like tetrahydrofuran (THF).

Scientific Research Applications

1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several applications in scientific research:

-

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and stability under various conditions.

-

Biology:

- Investigated for its potential as a bioactive molecule.

- Studied for its interactions with biological targets such as enzymes and receptors.

-

Medicine:

- Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

- Evaluated in preclinical studies for its pharmacokinetic and pharmacodynamic profiles.

-

Industry:

- Utilized in the development of new materials and chemical processes.

- Potential applications in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets:

-

Molecular Targets:

- Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

- Receptors: It can bind to receptors, modulating signal transduction processes.

-

Pathways Involved:

- The compound may influence pathways related to inflammation, pain, or other physiological processes.

- Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural differences and inferred properties of the target compound and analogous derivatives:

Key Findings:

Core Structure Influence :

- Piperidine derivatives (e.g., the target compound and examples) are more likely to exhibit CNS activity due to their ability to cross the blood-brain barrier .

- Pyrrole () and pyridazine () cores may favor peripheral targets due to reduced lipophilicity or increased polarity.

Substituent Effects: Fluorine: The 3-fluorophenylsulfonyl group in the target compound enhances lipophilicity and electronic effects compared to non-fluorinated sulfonyl groups (e.g., methylsulfonyl in ).

Therapeutic Implications :

Biological Activity

1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic compound that belongs to the piperidine derivatives class. It has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The compound features a sulfonyl group attached to a piperidine ring, along with a pyrazole moiety. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps, including the formation of intermediates such as 3-fluorobenzyl sulfonyl chloride and 1-methyl-1H-pyrazole. The process generally requires reagents like thionyl chloride and bases such as sodium hydride or potassium carbonate for successful reactions.

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. In vitro evaluations revealed that compounds related to this compound demonstrated effective inhibition against various pathogens. For instance, a study reported that certain pyrazole derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

| 7b | 0.20 | Escherichia coli |

| 10 | 0.30 | Pseudomonas aeruginosa |

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Pyrazole derivatives are known for their ability to inhibit specific cancer-related enzymes. Research indicates that they may act on targets such as BRAF(V600E) and EGFR, which are crucial in tumor growth regulation .

Case Study: Inhibition of BRAF(V600E)

A series of pyrazole derivatives were synthesized and tested for their ability to inhibit the BRAF(V600E) mutation commonly found in melanoma. The study revealed that certain derivatives exhibited promising IC50 values, indicating their potential as therapeutic agents in cancer treatment .

The biological activity of this compound may be attributed to its interaction with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing signal transduction pathways.

Q & A

Q. What are the recommended synthetic routes for preparing 1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine?

The compound is synthesized via multi-step organic reactions, including sulfonylation and pyrazole coupling. A typical approach involves:

- Step 1 : Functionalization of the piperidine core with a sulfonyl group using 3-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2 : Coupling the 1-methyl-1H-pyrazol-3-yl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling.

Characterization by NMR and X-ray crystallography is critical to confirm regioselectivity and stereochemistry .

Q. Which analytical techniques are essential for characterizing this compound?

- X-ray crystallography : Resolves 3D structure, bond angles, and dihedral angles (e.g., pyrazole-piperidine orientation) .

- NMR spectroscopy : Identifies proton environments (e.g., sulfonyl group integration at δ 7.5–8.5 ppm for aromatic fluorine coupling) .

- HPLC-MS : Validates purity (>98%) and molecular weight confirmation .

Q. How is initial biological activity screening conducted for this compound?

- In vitro assays : Test for kinase inhibition (e.g., phosphatase targets) or antimicrobial activity using microdilution methods .

- Docking studies : Predict binding affinity to enzymes like cyclooxygenase or cytochrome P450 isoforms .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Reaction conditions : Use microwave-assisted synthesis (e.g., 30-second irradiation with POCl₃ in DMF) to reduce side reactions .

- Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) for pyrazole coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonylation reactivity .

Q. How to resolve contradictions in pharmacological data across studies?

- Structural variability : Dihedral angles between the pyrazole and piperidine rings (e.g., 27.4° vs. 45.6°) may alter binding conformations .

- Target selectivity : Phosphatase inhibition (e.g., PF-06465469 analogs) may show species-specific activity due to active-site residue differences .

- Dose-dependent effects : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., ATP concentration in kinase assays) .

Q. What strategies are used to study the compound’s mechanism of action?

- Structure-activity relationship (SAR) : Modify the fluorophenyl or pyrazole substituents to assess impact on bioactivity .

- Metabolic stability assays : Use liver microsomes to evaluate cytochrome P450-mediated degradation .

- Crystallographic docking : Compare the compound’s binding mode with co-crystallized enzyme-inhibitor complexes .

Q. How to address solubility challenges in in vivo studies?

- Salt formation : Prepare hydrochloride salts to enhance aqueous solubility (e.g., 3-phenylpiperidine derivatives) .

- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations for parenteral administration .

Safety and Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.